Dexchlorpheniramine

Vue d'ensemble

Description

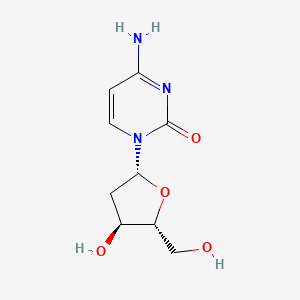

Le dexchlorphéniramine est un antihistaminique doté de propriétés anticholinergiques utilisé pour traiter les affections allergiques telles que la rhinite allergique ou l'urticaire. C'est l'isomère dextrogyre pharmacologiquement actif de la chlorphéniramine . Le dexchlorphéniramine a été mis en usage médical en 1959 et breveté en 1962 .

Mécanisme D'action

Target of Action

Dexchlorpheniramine primarily targets H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors are involved in allergic reactions and are activated by histamine, a compound released by the body during an allergic response .

Mode of Action

This compound acts as a competitive antagonist at H1-receptor sites . It competes with histamine for these receptor sites, effectively blocking histamine from binding and activating the receptors . This action disrupts histamine signaling, preventing the typical symptoms of an allergic reaction .

Biochemical Pathways

In allergic reactions, an allergen binds to IgE antibodies on mast cells and basophils. This triggers a series of events that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine can react with local or widespread tissues through histamine receptors, causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking H1-receptors, this compound interrupts this pathway and alleviates these symptoms .

Pharmacokinetics

This compound is well absorbed following oral administration, but only 25–45% of a single oral dose reaches the systemic circulation as unchanged drug . The time to peak concentration is approximately 3 hours, and the elimination half-life is between 20 to 30 hours . This means that the drug has a relatively long duration of action, allowing for less frequent dosing .

Result of Action

The molecular and cellular effects of this compound’s action result in the alleviation of allergic symptoms. By blocking H1-receptors, this compound prevents histamine from causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . This results in effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Applications De Recherche Scientifique

Dexchlorpheniramine has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of spectrophotometric and chromatographic methods

Biology: It is studied for its effects on histamine receptors and its role in allergic reactions.

Industry: It is used in the formulation of various pharmaceutical products for the treatment of allergies.

Analyse Biochimique

Biochemical Properties

Dexchlorpheniramine is an antagonist of the histamine H1 receptor . It competes with histamine for cell receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . A study found that this compound had a Ki value of 20 to 30 μM for the muscarinic acetylcholine receptors using rat brain tissue .

Cellular Effects

This compound disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Molecular Mechanism

This compound exerts its effects at the molecular level by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition disrupts histamine signaling, thereby alleviating the symptoms of allergic reactions .

Temporal Effects in Laboratory Settings

The half-life elimination is between 20 to 30 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, general guidelines for antihistamine dosages in animals suggest careful dosage based on weight . Overdose can lead to symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures .

Metabolic Pathways

This compound undergoes hepatic metabolism. The major metabolism is by CYP 2D6 and minor metabolism by 3A4, 2C11, and 2B1 .

Transport and Distribution

Given its ability to compete with histamine for receptor sites on various cells, it can be inferred that it is distributed across various tissues where these receptors are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that it localizes to areas where histamine H1 receptors are present, which includes the cell membrane of effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Méthodes De Préparation

Le dexchlorphéniramine peut être synthétisé par un processus de réaction en plusieurs étapes. L'une des voies de synthèse implique l'utilisation de di-μ-chloro-bis [bis (cyclo-octène)rhodium], ®- (+)- (4,4'-bi-1,3-benzodioxole)-5,5'-diylbis (di (3,5-diméthylphényl)phosphine) et d'hydroxyde de potassium dans du tétrahydrofurane et de l'eau sous atmosphère inerte . Les méthodes de production industrielle impliquent souvent la préparation du maléate de dexchlorphéniramine, qui est obtenu en ajustant le pH avec de l'hydroxyde de sodium et en refroidissant .

Analyse Des Réactions Chimiques

Le dexchlorphéniramine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier sa structure, ce qui peut altérer ses propriétés pharmacologiques.

Substitution : Les réactions de substitution, en particulier celles impliquant l'atome de chlore, peuvent conduire à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le dexchlorphéniramine présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement et la validation de méthodes spectrophotométriques et chromatographiques

Biologie : Ses effets sur les récepteurs de l'histamine et son rôle dans les réactions allergiques sont étudiés.

Industrie : Il est utilisé dans la formulation de divers produits pharmaceutiques pour le traitement des allergies.

Mécanisme d'action

Le dexchlorphéniramine exerce ses effets en entrant en compétition avec l'histamine pour les sites des récepteurs H1 sur les cellules effectrices du tube digestif, des vaisseaux sanguins et des voies respiratoires . Cette compétition empêche l'histamine de se lier à ses récepteurs, ce qui réduit ainsi les symptômes des réactions allergiques tels que le prurit, la vasodilatation et la bronchoconstriction .

Comparaison Avec Des Composés Similaires

Le dexchlorphéniramine est similaire aux autres antihistaminiques de première génération tels que la chlorphéniramine et le dexbromphéniramine. C'est le S-énantiomère de la chlorphéniramine, ce qui le rend plus pharmacologiquement actif et puissant . Comparé à la chlorphéniramine, le dexchlorphéniramine présente une affinité plus élevée pour les récepteurs de l'histamine et est environ deux fois plus actif .

Composés similaires

- Chlorphéniramine

- Dexbromphéniramine

- Bromphéniramine

La particularité du dexchlorphéniramine réside dans sa puissance et son efficacité supérieures dans le traitement des affections allergiques par rapport à son mélange racémique et à d'autres composés similaires .

Propriétés

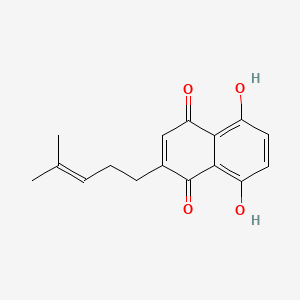

IUPAC Name |

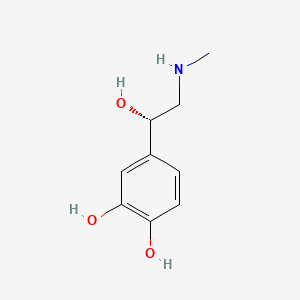

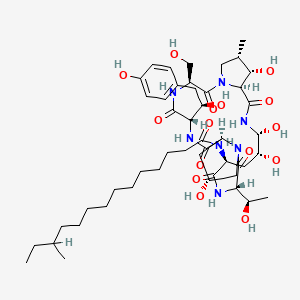

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50180225 | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C @ 1.0 mm Hg /Racemate/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

25523-97-1 | |

| Record name | (+)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexchlorpheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexchlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dexchlorpheniramine?

A1: this compound maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].

Q2: How does this compound impact allergic reactions?

A2: By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].

Q3: What is the molecular formula and weight of this compound maleate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound maleate.

Q4: Is there spectroscopic data available for this compound in these research articles?

A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for this compound [, , , ].

Q5: What is known about the stability of this compound under various conditions?

A5: One study explored the stability of this compound maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].

Q6: Are there specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A6: Research indicates that formulating this compound maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].

Q7: What are the pharmacokinetic parameters of this compound?

A7: A study examining the pharmacokinetics of this compound maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].

Q8: What are the known adverse effects associated with this compound?

A8: A common adverse effect associated with this compound is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].

Q9: Are there any reported cases of hypersensitivity reactions to this compound?

A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of this compound, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and this compound, although further investigation is needed to confirm this interaction [].

Q10: Which analytical techniques have been employed to quantify this compound in biological samples?

A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify this compound in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.

Q11: Are there any validated analytical methods for analyzing this compound in pharmaceutical formulations?

A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, this compound maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].

Q12: Does this compound interact with alcohol?

A12: Combining this compound with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)